2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that features a thiazine ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazine ring, followed by the introduction of the phenyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted thiazine compounds.
Scientific Research Applications
2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine derivatives and hydrazinyl-containing molecules. Examples are:
- 2-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-{2-[(2-fluorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
What sets 2-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H15ClN4O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-13-9-5-4-8-12(13)16(25)22-23-18-21-15(24)10-14(27-18)17(26)20-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,20,26)(H,22,25)(H,21,23,24) |
InChI Key |
DTYVVPGOGKBTKJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(S/C(=N\NC(=O)C2=CC=CC=C2Cl)/NC1=O)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1C(SC(=NNC(=O)C2=CC=CC=C2Cl)NC1=O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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